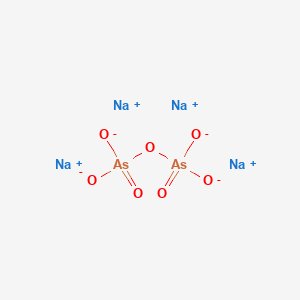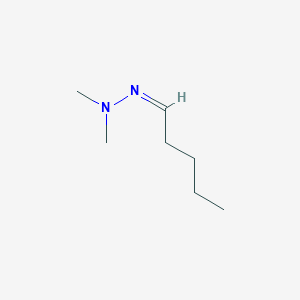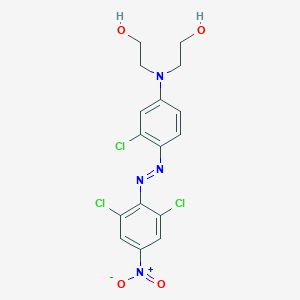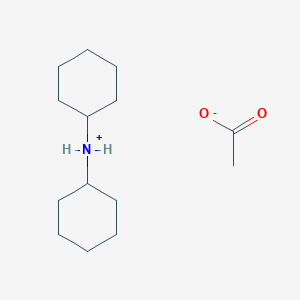
3-Vinylphenylboronic acid
Übersicht
Beschreibung
3-Vinylphenylboronic acid is a formidable inhibitor of select tumorigenesis-related enzymes, efficaciously curbing the proliferation and expansion of malignant cells . It may contain varying amounts of anhydride .
Synthesis Analysis
Boronic acids, such as 3-vinylphenylboronic acid, have been used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics, and are considered Lewis acids . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of 3-Vinylphenylboronic acid is C8H9BO2 . It has a molecular weight of 147.97 g/mol . The IR of this compound has max 919 and 995 (CH2CH=CH2), 1350 (B-O) and 3220 (OH) cm-1 .
Chemical Reactions Analysis
3-Vinylphenylboronic acid is involved in various reactions such as Suzuki-Miyaura reactions, molecular imprinting of fructose and pinacol, synthesis of arylmercapturic acids via Chen-Lam-Evans arylation, three-component cross-coupling yielding diarylketones, and generation of acyl anion equivalents .
Physical And Chemical Properties Analysis
3-Vinylphenylboronic acid crystallizes in white plates from H2O (m 144-145o), and its IR has max 919 and 995 (CH2CH=CH2), 1350 (B-O) and 3220 (OH) cm-1 . The dibromo derivative crystallizes in white needles from H2O with m 196-197.5o .
Wissenschaftliche Forschungsanwendungen
Enrichment of Cis-Diol Containing Molecules
3-Vinylphenylboronic acid: is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins . The selective recognition of these molecules is crucial for improving detection sensitivity and accuracy in various analytical methods.
Molecular Imprinting
This compound plays a significant role in molecular imprinting techniques, particularly for fructose and pinacol . Molecular imprinting creates highly selective recognition sites within a polymer matrix, which can be used for sensor applications, separation processes, and the creation of artificial antibodies.
Suzuki-Miyaura Cross-Coupling Reactions
In organic synthesis, 3-Vinylphenylboronic acid is a reactant in Suzuki-Miyaura reactions . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic compounds, pharmaceuticals, and polymers.
Chen-Lam-Evans Arylation
The compound is involved in the synthesis of arylmercapturic acids via Chen-Lam-Evans arylation . This reaction is used to introduce aryl groups into molecules, which is valuable in medicinal chemistry for the development of new drugs.
Three-Component Cross-Coupling
3-Vinylphenylboronic acid: is used in three-component cross-coupling reactions that yield diarylketones . Diarylketones are important intermediates in the synthesis of various aromatic compounds and are used in the production of fragrances, pharmaceuticals, and agrochemicals.
Generation of Acyl Anion Equivalents
The compound is also used in the generation of acyl anion equivalents . Acyl anion equivalents are useful in organic synthesis for the construction of ketones, esters, and amides, which are fundamental building blocks in organic chemistry.
Drug Delivery Systems
Due to its pH-responsive capture/release feature, 3-Vinylphenylboronic acid can be employed in the development of drug delivery systems . The boronate affinity materials (BAMs) created using this compound can be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents.
Diagnostic and Imaging Applications
Lastly, the compound’s ability to selectively bind to cis-diol containing molecules under specific pH conditions makes it suitable for diagnostic and imaging applications . It can be used to develop materials that respond to pH changes, which is beneficial for imaging techniques and diagnostic tests that require precise molecular recognition.
Zukünftige Richtungen
Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of 3-vinylphenylboronic acid lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .
Eigenschaften
IUPAC Name |
(3-ethenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQEKBVWDPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402437 | |
| Record name | 3-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylphenylboronic acid | |
CAS RN |
15016-43-0 | |
| Record name | (3-Vinylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Vinylphenylboronic acid contribute to the unique properties of the boroxine-based thermosets described in the research?
A1: 3-Vinylphenylboronic acid plays a crucial role as a building block in the synthesis of these innovative thermosets. [] It functions as a monomer, alongside other monomers like 4-vinylphenylboronic acid and octadecanoxy polyethylene glycol methacrylate, to form random copolymers. [] The key feature of 3-Vinylphenylboronic acid is its boronic acid group. This group enables the formation of reversible boroxine bonds during the curing process, which are responsible for several remarkable properties of the resulting thermosets: []
Q2: Are there any differences in the properties of the thermosets when using 3-Vinylphenylboronic acid compared to its isomer, 4-Vinylphenylboronic acid, in the synthesis?
A2: While the research primarily focuses on 4-Vinylphenylboronic acid for tailoring the tensile strength of the thermosets, the use of 3-Vinylphenylboronic acid, as an alternative isomer, could potentially lead to variations in material properties. [] Further research is needed to investigate:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)












![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)